molecular formula C9H11FO B3133746 4-Fluoro-2-propylphenol CAS No. 398-88-9

4-Fluoro-2-propylphenol

Cat. No.: B3133746
CAS No.: 398-88-9
M. Wt: 154.18 g/mol
InChI Key: BQWYJUVFIXTFHH-UHFFFAOYSA-N
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Description

4-Fluoro-2-propylphenol is an organic compound belonging to the class of phenols, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. The compound is distinguished by a fluorine atom at the fourth position and a propyl group at the second position on the benzene ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Scientific Research Applications

4-Fluoro-2-propylphenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

4-Fluoro-2-propylphenol is considered hazardous. It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

The future directions of 4-Fluoro-2-propylphenol could involve further studies on its properties and potential applications. As an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields , it could have potential uses in new products or processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-propylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of fluorobenzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 4-fluoro-2-propylbenzene is then subjected to hydroxylation using a suitable oxidizing agent to yield this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-fluoro-2-propylbenzene followed by oxidation. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-propylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-2-propylquinone.

    Reduction: Formation of 4-fluoro-2-propylcyclohexanol.

    Substitution: Formation of 4-methoxy-2-propylphenol or 4-ethoxy-2-propylphenol.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenol: Lacks the propyl group, resulting in different chemical and physical properties.

    2-Propylphenol: Lacks the fluorine atom, affecting its reactivity and biological activity.

    4-Fluoro-2-methylphenol: Contains a methyl group instead of a propyl group, leading to variations in its applications and effects.

Uniqueness

4-Fluoro-2-propylphenol is unique due to the combined presence of the fluorine atom and the propyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-2-propylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-3-7-6-8(10)4-5-9(7)11/h4-6,11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWYJUVFIXTFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879488
Record name 4-Fluoro-2-propyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-88-9
Record name 4-Fluoro-2-propyl-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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